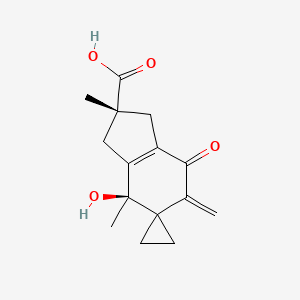

Illudinic acid

説明

Illudinic acid is a novel illudane sesquiterpene antibiotic first isolated from fungal strains of the genus Coprinopsis . Structurally, it belongs to the illudane family, characterized by a tricyclic framework with a fused cyclopropane ring. This compound exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 16 µg/mL, and demonstrates cytotoxicity against L-1210 murine leukemia cells (IC₅₀: 10–15 µg/mL) . Its production is taxonomically specific, as certain Coprinopsis strains synthesize illudinic acid exclusively, while others produce structurally distinct illudins (e.g., I, I2, J2) .

特性

分子式 |

C15H18O4 |

|---|---|

分子量 |

262.3 g/mol |

IUPAC名 |

(2S,4S)-4-hydroxy-2,4-dimethyl-6-methylidene-7-oxospiro[1,3-dihydroindene-5,1'-cyclopropane]-2-carboxylic acid |

InChI |

InChI=1S/C15H18O4/c1-8-11(16)9-6-13(2,12(17)18)7-10(9)14(3,19)15(8)4-5-15/h19H,1,4-7H2,2-3H3,(H,17,18)/t13-,14+/m1/s1 |

InChIキー |

XVLXBOQONSPNGH-KGLIPLIRSA-N |

異性体SMILES |

C[C@]1(CC2=C(C1)[C@](C3(CC3)C(=C)C2=O)(C)O)C(=O)O |

正規SMILES |

CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C(=O)O |

同義語 |

illudinic acid |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Illudane Sesquiterpenes

Illudin C3

Illudin C3, co-produced with illudinic acid in fungal strains such as CF-185391 and CF-177133, shares the illudane core but differs in functional group modifications . While illudinic acid’s bioactivity against MRSA is well-documented, the specific antimicrobial or cytotoxic properties of illudin C3 remain uncharacterized in the available literature. Structural variations, such as hydroxylation or methylation patterns, may account for differences in target specificity or potency .

Novel Illudins (I, I2, J2)

Coprinopsis episcopalis produces three novel illudins (I, I2, J2), which are absent in strains that synthesize illudinic acid . These compounds likely differ in cyclopropane ring substituents or side-chain configurations, influencing their bioactivity profiles.

Comparison with Co-Produced Fungal Metabolites

Integrastin B

Integrastin B is frequently co-produced with illudinic acid in fungal co-cultures . Unlike illudinic acid, integrastin B is a polyketide-derived metabolite with reported antifungal activity against Magnaporthe grisea. This suggests functional divergence within fungal secondary metabolites, where illudinic acid targets bacterial pathogens, while integrastin B addresses fungal competitors .

Botrydial Phytotoxin

Botrydial, another co-metabolite, is a sesquiterpene phytotoxin produced by strains such as CF-096730 . Its mechanism involves host plant cell apoptosis, contrasting with illudinic acid’s direct antibacterial action. This underscores the ecological versatility of sesquiterpenes in microbial defense strategies.

Comparison with Other Sesquiterpene Antibiotics

Artemisia gilvescens Sesquiterpenoids

Illudinic acid’s defined MIC (16 µg/mL) positions it as a promising lead for MRSA-targeted drug development.

Lonchocarpol A

Lonchocarpol A, a flavanol-sesquiterpene hybrid, shows antibacterial activity but lacks specificity against MRSA in the available data . Illudinic acid’s narrower spectrum (focused on MRSA) may reflect its unique interaction with bacterial cell membranes or enzymes.

Data Table: Comparative Overview of Illudinic Acid and Related Compounds

Research Implications and Gaps

Illudinic acid’s distinct anti-MRSA activity and moderate cytotoxicity differentiate it from co-produced metabolites and other sesquiterpenes. However, the lack of quantitative data on structurally similar illudins (e.g., I, I2, J2) limits a comprehensive structure-activity relationship (SAR) analysis. Future studies should prioritize:

Elucidating the biosynthetic pathways of illudinic acid versus other illudins to identify tailoring enzymes responsible for bioactivity .

Comparative genomic analysis of Coprinopsis strains to correlate taxonomy with metabolite diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。